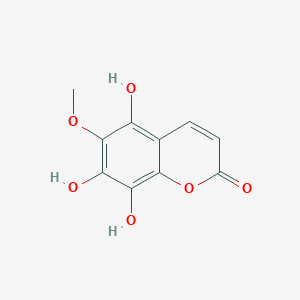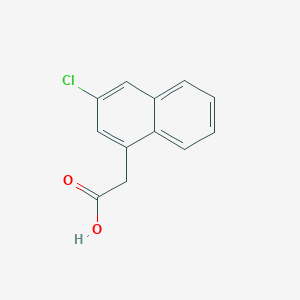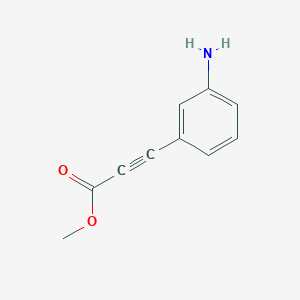![molecular formula C10H19ClN2O B1492363 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2098032-51-8](/img/structure/B1492363.png)
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Vue d'ensemble
Description
1,1-Dimethyl-2,8-diazaspiro[45]decan-3-one hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Mécanisme D'action
Target of Action
The primary target of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is the Receptor Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity. This inhibition blocks the activation of the necroptosis pathway, preventing programmed cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a key driver in various inflammatory diseases. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby potentially reducing inflammation and cell death .
Result of Action
The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . Therefore, it could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .
Analyse Biochimique
Biochemical Properties
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key regulator of necroptosis, a form of programmed cell death. The compound exhibits potent inhibitory activity against RIPK1, with an IC50 value of 92 nM . This interaction is significant as it can block the activation of the necroptosis pathway, showing potential therapeutic applications in treating inflammatory diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In U937 cells, a model for studying necroptosis, the compound demonstrated significant anti-necroptotic effects . This indicates that the compound can influence cell signaling pathways, particularly those involved in cell death and survival. Additionally, its impact on gene expression and cellular metabolism is evident from its ability to modulate the activity of RIPK1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with RIPK1 . By inhibiting the kinase activity of RIPK1, the compound prevents the phosphorylation events necessary for the activation of the necroptosis pathway . This inhibition leads to a decrease in the expression of genes associated with necroptosis and inflammation, thereby reducing cell death and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under inert atmosphere and room temperature conditions . Long-term studies in vitro have shown that the compound maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity . At higher doses, some adverse effects have been observed, indicating a threshold beyond which the compound may become toxic . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound’s inhibitory effect on RIPK1 suggests that it may influence metabolic flux and metabolite levels associated with necroptosis and inflammation
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and distribution of the compound in clinical settings.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its inhibitory effects on RIPK1 . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective interaction with RIPK1 . This subcellular localization is essential for the compound’s activity and function in inhibiting necroptosis and inflammation.
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common synthetic route includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, which drives the reaction to completion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Applications De Recherche Scientifique
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death.
Pharmacology: The compound has shown promise in the development of new drugs for treating various diseases, including cancer and neurodegenerative disorders.
Biological Research: It is used in studies investigating cell signaling pathways and molecular mechanisms underlying cell death and survival.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit inhibitory activity against RIPK1 and have similar applications in medicinal chemistry.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have been studied for their anti-ulcer activity and show potential as therapeutic agents for gastrointestinal disorders.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has been identified as a potent RIPK1 inhibitor and serves as a lead compound for further structural optimization.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against RIPK1, making it a valuable compound in the development of new therapeutic agents.
Propriétés
IUPAC Name |
1,1-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-9(2)10(7-8(13)12-9)3-5-11-6-4-10;/h11H,3-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPANMAOYOPQBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CC(=O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B1492280.png)

![3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1492284.png)
![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)


amine hydrochloride](/img/structure/B1492290.png)



amine hydrochloride](/img/structure/B1492297.png)
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492298.png)
![4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B1492300.png)

